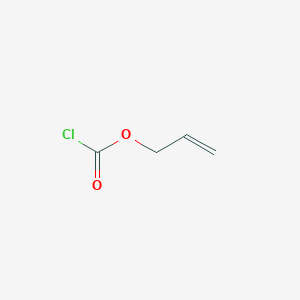

Allyl chloroformate

Description

Properties

IUPAC Name |

prop-2-enyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-2-3-7-4(5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEWJEXPFKNBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Record name | ALLYL CHLOROCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/51 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051972 | |

| Record name | Allyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl chlorocarbonate appears as a colorless liquid with a pungent odor. Flash point 88 °F. Corrosive to metals and tissue. Very toxic by inhalation, ingestion and/or skin contact. Vapors are heavier than air., Colorless liquid with pungent odor; [HSDB] | |

| Record name | ALLYL CHLOROCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/51 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

235 °F at 760 mmHg (USCG, 1999), 109.5 °C | |

| Record name | ALLYL CHLOROCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/51 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

88 °F (USCG, 1999), 31 °C, 88 °F (31 °C) (Closed Cup), Flash point: 27.8 °C (Tag open cup), 31.1 °C (Tag closed cup) | |

| Record name | ALLYL CHLOROCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/51 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water | |

| Record name | ALLYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.139 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.136 g/cu cm | |

| Record name | ALLYL CHLOROCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/51 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.2 (Air = 1) | |

| Record name | ALLYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

20.0 [mmHg], 20 mm Hg at 25 °C | |

| Record name | Allyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |

| Record name | ALLYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hygroscopic liquid, Colorless liquid | |

CAS No. |

2937-50-0 | |

| Record name | ALLYL CHLOROCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/51 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/allyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7672CAR559 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-112 °F (USCG, 1999), Freezing point: -112 °F = -80 °C = 193 K | |

| Record name | ALLYL CHLOROCARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/51 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction of Allyl Chloroformate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between allyl chloroformate and primary amines is a cornerstone of modern organic synthesis, particularly in the realm of protecting group chemistry. This reaction, which yields an N-allyloxycarbonyl (Alloc) protected amine, is favored for its mild conditions, high efficiency, and the unique deprotection strategy that is orthogonal to many other common protecting groups. This technical guide provides a comprehensive overview of the core aspects of this reaction, including its mechanism, quantitative data, detailed experimental protocols, and its application in synthetic workflows.

Reaction Mechanism

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The overall transformation is as follows:

R-NH₂ + ClCO₂CH₂CH=CH₂ → R-NHCO₂CH₂CH=CH₂ + HCl

This reaction is widely utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines. The Alloc group is stable under both acidic and basic conditions but can be selectively removed using palladium(0) catalysts, offering a distinct advantage in complex multi-step syntheses.[1]

Mandatory Visualization: Reaction Mechanism

References

An In-depth Technical Guide to the Reaction Kinetics of Allyl Chloroformate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of allyl chloroformate with various nucleophiles. This compound is a crucial reagent in organic synthesis, particularly for the introduction of the allyloxycarbonyl (Alloc) protecting group for amines, alcohols, and thiols. Understanding its reaction kinetics is paramount for optimizing reaction conditions, controlling selectivity, and ensuring the efficient production of target molecules in pharmaceutical and materials science applications.

Core Principles of this compound Reactivity

This compound's reactivity is centered around the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds through a nucleophilic acyl substitution mechanism. The nature of the nucleophile, the solvent, and the reaction temperature significantly influence the reaction rate and mechanism.

The reaction mechanism for the solvolysis of this compound is proposed to be a dual bimolecular carbonyl-addition and unimolecular ionization pathway.[1][2][3][4][5] The dominance of one pathway over the other is heavily dependent on the solvent's nucleophilicity and ionizing power.[1][2][3][4][5]

Solvolysis Reaction Kinetics

The most extensively studied reactions of this compound are its solvolysis reactions, where the solvent acts as the nucleophile. The kinetics of these reactions are often analyzed using the extended Grunwald-Winstein equation, which correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl).[1][2][6]

Equation 1: Extended Grunwald-Winstein Equation

log(k/ko) = lNT + mYCl

where:

-

k is the specific rate of solvolysis in a given solvent.

-

ko is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).

-

l is the sensitivity of the solvolysis rate to changes in solvent nucleophilicity.

-

m is the sensitivity of the solvolysis rate to changes in solvent ionizing power.

Quantitative Solvolysis Data

The following tables summarize the specific rates of solvolysis (k) for this compound in various pure and binary aqueous organic solvents at 25.0 °C and 35.0 °C.

Table 1: Specific Rates of Solvolysis (k) of this compound at 25.0 °C [1][6]

| Solvent | k (s-1) x 105 |

| 100% EtOH | 11.1 ± 0.16 |

| 90% EtOH | 14.7 ± 0.4 |

| 80% EtOH | 17.7 |

| 70% EtOH | 23.4 ± 0.9 |

| 100% MeOH | 28.4 ± 1.5 |

| 90% MeOH | 38.4 |

| 80% MeOH | 38.5 ± 0.8 |

| 90% Acetone | 2.13 |

| 80% Acetone | 3.41 ± 0.14 |

| 97% TFE | 1.83 ± 0.03 |

| 90% TFE | 2.50 ± 0.05 |

| 70% TFE | 4.81 ± 0.07 |

| 50% TFE | 11.1 ± 0.1 |

| 97% HFIP | 10.3 ± 0.2 |

| 90% HFIP | 8.00 ± 0.11 |

| 70% HFIP | 6.01 ± 0.09 |

| 50% HFIP | 5.35 ± 0.08 |

Table 2: Specific Rates of Solvolysis (k) of this compound at 35.0 °C [6]

| Solvent | k (s-1) x 105 |

| 100% EtOH | 30.3 |

| 90% EtOH | 44.5 |

| 80% EtOH | 59.9 |

| 70% EtOH | 81.1 |

| 60% EtOH | 112 |

| 50% EtOH | 164 |

| 40% EtOH | 258 |

| 30% EtOH | 441 |

| 100% MeOH | 83.1 |

| 90% MeOH | 111 |

| 80% MeOH | 148 |

| 70% MeOH | 200 |

| 60% MeOH | 276 |

| 50% MeOH | 398 |

| 90% Acetone | 5.03 |

| 80% Acetone | 11.5 |

| 70% Acetone | 21.8 |

| 60% Acetone | 38.8 |

| 50% Acetone | 69.8 |

| 97% TFE | 6.33 |

| 90% TFE | 10.1 |

| 80% TFE | 17.8 |

| 70% TFE | 26.6 |

| 50% TFE | 61.1 |

| 97% HFIP | 44.5 |

| 90% HFIP | 39.9 |

| 70% HFIP | 33.2 |

| 50% HFIP | 30.1 |

| 100% TFE | 2.30 |

Activation Parameters

The activation parameters for the solvolysis of this compound provide further insight into the reaction mechanism.

Table 3: Activation Enthalpies (ΔH‡) and Entropies (ΔS‡) for the Solvolysis of this compound [6]

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 100% EtOH | 13.4 | -34.4 |

| 80% EtOH | 13.3 | -34.8 |

| 100% MeOH | 12.5 | -37.3 |

| 90% Acetone | 12.8 | -36.5 |

The negative entropies of activation are consistent with a bimolecular reaction mechanism, suggesting an ordered transition state.[6]

Experimental Protocol for Solvolysis Kinetics

The rate constants for the solvolysis of this compound are typically determined using one of two methods depending on the reaction rate.[1]

A. Titrimetric Method (for slower reactions):

-

A solution of this compound (approximately 0.005 M) is prepared in the desired solvent.

-

The reaction vessel is maintained at a constant temperature using a thermostatted water bath.

-

Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

The reaction in the aliquot is quenched, often by adding a solvent in which the reaction is much slower.

-

The amount of acid produced (from the reaction of this compound with the solvent) is determined by titration with a standardized base solution.

-

The rate constant (k) is calculated from the first-order rate equation.

B. Conductometric Method (for faster reactions):

-

A solution of this compound is prepared in the desired solvent in a conductivity cell.

-

The cell is placed in a constant temperature bath.

-

The change in conductivity of the solution over time is monitored as the reaction proceeds and ionic products are formed.

-

The rate constant is determined by analyzing the conductivity versus time data.

Reaction Kinetics with Other Nucleophiles

While solvolysis has been extensively studied, quantitative kinetic data for the reaction of this compound with other nucleophiles, such as amines and alcohols (not as the solvent), is less abundant in the literature. However, the general principles of nucleophilic acyl substitution apply, and data from related chloroformates can provide valuable insights.

Reaction with Amines

The reaction of this compound with primary and secondary amines is a common method for introducing the Alloc protecting group, forming stable carbamates. The reaction with tertiary amines can lead to their dealkylation.[7]

General Reaction Scheme:

R2NH + ClCO2CH2CH=CH2 → R2NCO2CH2CH=CH2 + HCl

Experimental Protocol for Amine Reaction Kinetics: A common method to study the kinetics of the reaction between a chloroformate and an amine involves monitoring the disappearance of one of the reactants or the appearance of a product using spectroscopic techniques.[8][9]

-

Reagent Preparation: Purified and dried chloroformate, amine, and solvent (e.g., acetonitrile) are used.

-

Reaction Setup: Solutions of the chloroformate and amine of known concentrations are prepared.

-

Kinetic Measurement: The solutions are rapidly mixed in a cuvette placed in a spectrophotometer with a thermostatted cell holder. The reaction progress is monitored by following the change in absorbance of a reactant or product at a specific wavelength over time. For very fast reactions, stopped-flow techniques may be necessary.[8]

-

Data Analysis: The rate constants are determined by fitting the absorbance versus time data to the appropriate rate law.

Reaction with Alcohols

This compound reacts with alcohols in the presence of a base (e.g., pyridine) to form carbonates. The base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

General Reaction Scheme:

ROH + ClCO2CH2CH=CH2 + Pyridine → ROCO2CH2CH=CH2 + Pyridine·HCl

Quantitative kinetic data for the reaction of this compound with a series of alcohols is scarce. The reaction rate is expected to be influenced by the steric hindrance and electronic properties of the alcohol.

Visualizations

Reaction Pathways

Experimental Workflow for Solvolysis Kinetics

Conclusion

The reaction kinetics of this compound are of significant interest to researchers and professionals in drug development and materials science. While its solvolysis has been thoroughly investigated, providing a solid foundation for understanding its reactivity, there remains a need for more extensive quantitative kinetic data on its reactions with a broader range of nucleophiles, particularly amines and alcohols. Such data would enable more precise control over reactions involving this versatile reagent, leading to the development of more efficient and selective synthetic methodologies. The experimental protocols and kinetic data presented in this guide serve as a valuable resource for anyone working with this compound.

References

- 1. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantiomerically enriched tetrahydropyridine allyl chlorides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00377H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Solvolysis of Allyl Chloroformate: A Technical Guide to Mechanisms and Rates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl chloroformate is a reactive organic compound utilized in the synthesis of various chemical entities, including protecting groups for amines and precursors for carbonates and carbamates. Its utility is intrinsically linked to its reactivity, particularly in solvolysis reactions where the solvent acts as the nucleophile. Understanding the mechanism and kinetics of this compound solvolysis is paramount for controlling reaction outcomes, optimizing synthetic routes, and ensuring product purity in pharmaceutical and materials science applications.

This technical guide provides an in-depth analysis of the solvolysis of this compound, detailing the dual mechanistic pathways, a comprehensive summary of reaction rates in various solvents, and detailed experimental protocols for kinetic analysis.

Solvolysis Mechanism

The solvolysis of this compound is understood to proceed through two concurrent pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization mechanism.[1][2][3] The predominant pathway is highly dependent on the solvent's properties, specifically its nucleophilicity (NT) and ionizing power (YCl).[1][2]

-

Bimolecular Addition-Elimination (SN2-type): In solvents with higher nucleophilicity, the reaction favors a bimolecular pathway. Here, the solvent molecule directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the final product. This pathway is characterized by a high sensitivity to solvent nucleophilicity.

-

Unimolecular Ionization (SN1-type): In solvents with high ionizing power and low nucleophilicity (e.g., fluoroalcohols), the reaction can proceed through a unimolecular pathway.[3] This mechanism involves the initial, rate-determining departure of the chloride ion to form an acylium ion intermediate. This cation is then rapidly captured by a solvent molecule. This pathway shows a greater dependence on the solvent's ionizing power.

The interplay between these two mechanisms can be effectively modeled using the extended Grunwald-Winstein equation, which correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and ionizing power (YCl).[1][2]

Mechanistic Pathways Diagram

Caption: Dual mechanistic pathways for the solvolysis of this compound.

Solvolysis Rates of this compound

The specific rates of solvolysis (k) of this compound have been determined in a wide array of pure and binary aqueous organic solvents at 25.0 °C. The following table summarizes this quantitative data, providing a valuable resource for solvent selection and reaction time prediction.

| Solvent Composition (% v/v or w/w) | Specific Rate of Solvolysis (k) at 25.0 °C (s⁻¹) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |

| 100% EtOH | 1.03 x 10⁻⁵ | 0.37 | -2.52 |

| 90% EtOH | 5.12 x 10⁻⁵ | 0.16 | -0.93 |

| 80% EtOH | 1.34 x 10⁻⁴ | 0.00 | 0.00 |

| 70% EtOH | 2.68 x 10⁻⁴ | -0.20 | 0.77 |

| 60% EtOH | 4.95 x 10⁻⁴ | -0.38 | 1.40 |

| 50% EtOH | 8.81 x 10⁻⁴ | -0.57 | 2.01 |

| 100% MeOH | 5.09 x 10⁻⁵ | 0.17 | -1.12 |

| 90% MeOH | 1.25 x 10⁻⁴ | 0.01 | -0.21 |

| 80% MeOH | 2.45 x 10⁻⁴ | -0.09 | 0.61 |

| 90% Acetone (B3395972) | 1.21 x 10⁻⁵ | -0.37 | -0.85 |

| 80% Acetone | 6.01 x 10⁻⁵ | -0.37 | 0.19 |

| 70% Acetone | 1.62 x 10⁻⁴ | -0.41 | 1.05 |

| 97% TFE | 2.00 x 10⁻⁴ | -3.30 | 2.83 |

| 90% TFE | 4.35 x 10⁻⁴ | -2.55 | 2.89 |

| 70% TFE | 1.02 x 10⁻³ | -1.98 | 3.05 |

| 50% TFE | 2.15 x 10⁻³ | -1.67 | 3.25 |

| 97% HFIP | 3.89 x 10⁻³ | -5.26 | 5.17 |

| 90% HFIP | 2.87 x 10⁻³ | -3.87 | 4.79 |

| 70% HFIP | 3.01 x 10⁻³ | -3.14 | 4.39 |

| 50% HFIP | 3.25 x 10⁻³ | -2.69 | 4.09 |

Data sourced from D'Souza et al. (2013).[1] TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Aqueous mixtures with ethanol, methanol, and acetone are volume/volume, while those with TFE and HFIP are weight/weight.

Experimental Protocols

The determination of solvolysis rates for this compound requires precise and reproducible experimental techniques. The following protocols are based on established methodologies for kinetic studies of chloroformate solvolysis.

Materials and Reagents

-

This compound (≥97% purity)

-

High-purity solvents (e.g., HPLC grade ethanol, methanol, acetone, TFE, HFIP)

-

Deionized water

-

Standardized sodium hydroxide (B78521) or potassium hydroxide solution (for titration)

-

Phenolphthalein or other suitable indicator

-

Inert gas (e.g., nitrogen or argon)

Solvent Purification

For accurate kinetic measurements, the purity of the solvents is critical. Solvents should be purified using standard laboratory procedures. For example, alcohols can be distilled from magnesium turnings, and acetone from potassium permanganate. Deionized water should be freshly boiled to remove dissolved carbon dioxide.

Kinetic Measurement Workflow

Caption: General workflow for determining solvolysis rates.

Method 1: Titrimetric Rate Measurement

This method is suitable for reactions that produce acidic byproducts (HCl).

-

Solvent Preparation: Prepare the desired solvent mixture and place it in a thermostatted bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Reaction Initiation: A stock solution of this compound in a non-reactive solvent (e.g., dry acetonitrile) is prepared. A small aliquot of this stock solution is injected into the thermostatted solvent to initiate the solvolysis. The final concentration of this compound should be in the range of 0.01-0.05 M.

-

Aliquot Sampling: At recorded time intervals, aliquots (e.g., 5.0 mL) of the reaction mixture are withdrawn and quenched in a flask containing a solvent that stops the reaction (e.g., cold acetone).

-

Titration: The quenched aliquot is immediately titrated with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to determine the concentration of the produced hydrochloric acid.

-

Rate Constant Calculation: The first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume of titrant after the reaction has gone to completion (typically after 10 half-lives). The slope of this plot is equal to -k.

Method 2: Conductometric Rate Measurement

This method is highly sensitive and suitable for monitoring the change in ion concentration as the reaction proceeds.

-

Instrumentation Setup: A conductivity cell connected to a conductivity meter is used. The cell is placed in a constant temperature bath.

-

Solvent Equilibration: The desired solvent is placed in the conductivity cell and allowed to reach thermal equilibrium.

-

Reaction Initiation: A small volume of a concentrated solution of this compound is injected into the solvent in the conductivity cell with rapid mixing.

-

Data Acquisition: The change in conductivity of the solution is monitored over time. The data is typically logged automatically by a computer.

-

Rate Constant Calculation: The first-order rate constant (k) is calculated from the conductivity data using appropriate software that fits the data to a first-order rate equation. The Guggenheim method or a non-linear least-squares analysis can be employed.

Conclusion

The solvolysis of this compound is a well-studied reaction that proceeds through competing bimolecular and unimolecular pathways, with the dominant mechanism dictated by solvent properties. The provided quantitative rate data and detailed experimental protocols offer a robust foundation for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work. A thorough understanding of these kinetic and mechanistic principles is essential for the rational design of synthetic strategies and the optimization of reaction conditions.

References

Theoretical Perspectives on the Reactivity of Allyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl chloroformate (Alloc-Cl) is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the allyloxycarbonyl (Alloc) protecting group for amines, alcohols, and other nucleophilic functional groups.[1] Understanding its reactivity is crucial for optimizing synthetic protocols and controlling reaction outcomes. This technical guide provides an in-depth analysis of the theoretical and experimental studies on the reactivity of this compound, with a primary focus on its solvolytic behavior. The guide synthesizes kinetic data, details experimental methodologies, and presents reaction pathways through logical diagrams to offer a comprehensive resource for researchers in the field.

Introduction to this compound Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The nature of the reaction mechanism is highly sensitive to the solvent and the nucleophile involved.[2] Theoretical and kinetic studies have revealed that the solvolysis of this compound does not proceed through a single, simple mechanism but rather through competing pathways: a bimolecular addition-elimination route and a unimolecular ionization route.[3][4] The interplay between these pathways is dictated by the solvent's nucleophilicity and ionizing power.

Theoretical Framework: The Extended Grunwald-Winstein Equation

A cornerstone in the theoretical analysis of solvolytic reactions is the extended Grunwald-Winstein equation. This linear free energy relationship provides a quantitative model to dissect the contributions of solvent nucleophilicity and ionizing power to the reaction rate. The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

-

k is the specific rate of solvolysis in a given solvent.

-

k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).

-

l is the sensitivity of the substrate to the solvent nucleophilicity (NT).

-

m is the sensitivity of the substrate to the solvent ionizing power (YCl).

-

NT is a quantitative measure of solvent nucleophilicity.

-

YCl is a quantitative measure of solvent ionizing power for a chloride leaving group.

The magnitudes of l and m provide insight into the transition state of the rate-determining step. A high l value suggests a high degree of nucleophilic participation in the transition state, characteristic of a bimolecular (e.g., addition-elimination) mechanism. A high m value indicates a transition state with significant charge separation and carbocationic character, typical of a unimolecular (e.g., ionization) mechanism.

Solvolysis of this compound: A Dual-Mechanism Pathway

Kinetic studies on the solvolysis of this compound across a wide range of solvents have demonstrated the operation of two competing mechanisms.[3][4]

Bimolecular Carbonyl-Addition Pathway

In solvents with higher nucleophilicity, the reaction predominantly proceeds through a bimolecular addition-elimination mechanism.[3] This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the chloride ion.

Unimolecular Ionization Pathway

In highly ionizing and poorly nucleophilic solvents, such as those containing fluoroalcohols, the reaction mechanism shifts towards a unimolecular ionization pathway.[3] This pathway involves the rate-determining cleavage of the C-Cl bond to form an acylium ion intermediate, which is then rapidly attacked by the solvent.

The interplay of these two mechanisms is a key feature of this compound's reactivity profile.

Quantitative Analysis of Solvolysis Data

The following tables summarize the kinetic data obtained from the solvolysis of this compound in various solvents at 25.0 °C.

Table 1: Specific Rates of Solvolysis (k) of this compound at 25.0 °C

| Solvent (% v/v) | k (s⁻¹) x 10⁵ | NT | YCl |

| 100% EtOH | 1.37 | 0.37 | -2.52 |

| 90% EtOH | 6.76 | 0.16 | -0.85 |

| 80% EtOH | 17.0 | 0.00 | 0.00 |

| 100% MeOH | 10.3 | 0.17 | -1.12 |

| 90% MeOH | 28.2 | 0.01 | -0.15 |

| 80% Acetone | 1.15 | -0.37 | 1.29 |

| 97% TFE | 2.04 | -2.57 | 4.90 |

| 90% HFIP | 1150 | -4.50 | 5.24 |

| 50% HFIP | 3310 | -3.82 | 4.88 |

Data compiled from literature sources.[3]

Table 2: Grunwald-Winstein Analysis for this compound Solvolysis

| Solvent Group | l | m | Correlation (R) |

| All Solvents | 1.46 | 0.37 | 0.943 |

| Excluding Fluoroalcohols | 1.78 | 0.43 | 0.965 |

Data compiled from literature sources.[3]

The higher l value when fluoroalcohols are excluded suggests a more dominant bimolecular pathway in more nucleophilic solvents.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of allyl alcohol with phosgene (B1210022).[5]

Procedure:

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and an exhaust gas absorption system.

-

Allyl alcohol is added to the flask and cooled to approximately -2 °C using an ice-salt bath.

-

Phosgene gas is bubbled through the cooled allyl alcohol at a controlled rate, ensuring the reaction temperature does not exceed 8 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the allyl alcohol is consumed.

-

Residual phosgene and hydrogen chloride are removed by purging with an inert gas (e.g., nitrogen).

-

The crude product is purified by distillation to yield pure this compound.

Kinetic Measurements of Solvolysis

The specific rates of solvolysis are typically determined by monitoring the change in concentration of a reactant or product over time. Two common methods are titration and conductometry.

5.2.1. Titration Method

-

A solution of this compound of a known concentration is prepared in the desired solvent.

-

The solution is maintained at a constant temperature in a thermostated bath.

-

Aliquots of the reaction mixture are withdrawn at regular time intervals.

-

The reaction in the aliquot is quenched, typically by adding a solvent in which the reaction is much slower.

-

The concentration of the produced acid (HCl) is determined by titration with a standardized solution of a base (e.g., NaOH) using a suitable indicator.

-

The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume of titrant after the reaction has gone to completion.

5.2.2. Conductometry Method

-

A solution of this compound is prepared in the solvent of interest.

-

The solution is placed in a conductivity cell maintained at a constant temperature.

-

The change in electrical conductivity of the solution is monitored over time as the reaction proceeds, generating ions (H⁺ and Cl⁻).

-

The first-order rate constant (k) is determined from the conductivity data, which is proportional to the ion concentration.[6][7][8]

Visualizing Reaction Pathways and Workflows

Diagram 1: Competing Solvolysis Pathways

Caption: Competing bimolecular and unimolecular solvolysis pathways for this compound.

Diagram 2: Experimental Workflow for Kinetic Analysis

Caption: Workflow for the kinetic analysis of this compound solvolysis.

Computational Chemistry Perspectives

While extensive experimental kinetic data exists for this compound solvolysis, detailed computational studies (e.g., using Density Functional Theory, DFT) are less common in the literature for this specific substrate. However, insights can be drawn from computational studies on analogous acyl chlorides.[9]

A theoretical study on the reaction of nucleophiles with acyl chlorides would typically involve:

-

Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, transition states, and products.

-

Transition State Searching: Locating the transition state structures for both the bimolecular addition-elimination and unimolecular ionization pathways.

-

Frequency Calculations: Confirming the nature of stationary points (minima or transition states) and calculating thermodynamic properties.

-

Reaction Pathway Following (IRC): Connecting the transition states to the corresponding reactants and products to verify the reaction path.

Such studies on this compound could provide valuable information on the activation energies of the competing pathways, the precise structure of the transition states, and the electronic role of the allyl group in stabilizing or destabilizing intermediates and transition states.

Conclusion

The reactivity of this compound, particularly in solvolysis reactions, is governed by a fascinating interplay of competing bimolecular and unimolecular pathways. The extended Grunwald-Winstein equation serves as a powerful theoretical tool to dissect these mechanisms based on experimental kinetic data. This guide has provided a comprehensive overview of the theoretical and experimental underpinnings of this compound reactivity, offering valuable data, protocols, and conceptual frameworks for researchers. Future computational studies are warranted to provide a more detailed, atomistic understanding of the reaction dynamics and to further refine our models of this versatile reagent's behavior.

References

- 1. Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvolysis of (1S)-(+)-Menthyl Chloroformate in Various Mixed Solvents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

- 9. Computational studies of nucleophilic substitution at carbonyl carbon: the S(N)2 mechanism versus the tetrahedral intermediate in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis of Allyl Chloroformate: A Deep Dive into Kinetics and Mechanisms

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the hydrolysis kinetics and mechanism of allyl chloroformate, a crucial reagent in organic synthesis, particularly for the introduction of the allyl protecting group. Understanding its reactivity with water is paramount for optimizing reaction conditions, minimizing side-product formation, and ensuring the safe handling of this compound. This document synthesizes key findings from kinetic studies, offering detailed experimental protocols and mechanistic insights supported by quantitative data and visual representations.

Core Findings: A Duality in Reactivity

The hydrolysis of this compound is not a simple, single-pathway process. Instead, it exhibits a fascinating duality, proceeding through two concurrent mechanisms: a bimolecular addition-elimination pathway and a unimolecular ionization pathway.[1][2][3] The prevalence of each pathway is heavily influenced by the nature of the solvent, specifically its nucleophilicity and ionizing power.[1][2][3]

In most aqueous organic mixtures, the bimolecular carbonyl-addition mechanism is the dominant route.[3] However, in solvents with low nucleophilicity and high ionizing power, such as fluoroalcohols, the unimolecular ionization mechanism gains prominence.[3] This dual-channel reactivity underscores the importance of solvent choice in controlling the reaction outcome.

Quantitative Kinetic Data

The rate of hydrolysis, or more broadly solvolysis, of this compound has been determined in a variety of pure and mixed aqueous solvent systems. The specific rates of solvolysis are typically measured at a constant temperature, with studies frequently conducted at 25.0 °C.[1][2] The data is often analyzed using the extended (two-term) Grunwald-Winstein equation, which correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl).[1][2][3]

Table 1: Specific Rates of Solvolysis (k) of this compound at 25.0 °C in Various Solvents

| Solvent Composition (v/v) | k (s⁻¹) |

| 100% Water | Data not explicitly found in provided search results |

| 90% Acetone | Data not explicitly found in provided search results |

| 80% Acetone | Data not explicitly found in provided search results |

| 100% Ethanol | Value reported to be faster than a previously published one[2] |

| 90% Ethanol | Data not explicitly found in provided search results |

| 80% Ethanol | Value is within the margin of error of a previously reported value[2] |

| 100% Methanol | Value is within the margin of error of a previously reported value[2] |

| 90% Methanol | Data not explicitly found in provided search results |

| 80% Methanol | Data not explicitly found in provided search results |

| 97% TFE | Data not explicitly found in provided search results |

| 90% TFE | Data not explicitly found in provided search results |

| 97% HFIP | Highest rate observed in aqueous HFIP mixtures[2] |

Note: Specific rate constants were not available in a readily summarizable format from the initial search. The table structure is provided as a template for data presentation.

Table 2: Grunwald-Winstein Parameters and Activation Parameters for the Solvolysis of this compound

| Parameter | Value | Interpretation |

| l (sensitivity to NT) | 1.78 | High sensitivity to solvent nucleophilicity, supporting a bimolecular mechanism. |

| m (sensitivity to YCl) | 0.43 | Moderate sensitivity to solvent ionizing power, indicating some charge separation in the transition state. |

| ΔH‡ (Activation Enthalpy) | 12.5 to 13.4 kcal/mol | Consistent with a bimolecular reaction mechanism.[4] |

| ΔS‡ (Activation Entropy) | -34.4 to -37.3 cal/mol·K | The negative value is indicative of an associative, bimolecular transition state.[4] |

| kH₂O/kD₂O (SKIE) | 2.16 | A solvent kinetic isotope effect of this magnitude is in accord with a bimolecular mechanism involving general-base catalysis by a second water molecule.[4] |

Mechanistic Pathways

The hydrolysis of this compound can be visualized as proceeding through two competing transition states, the energies of which are dictated by the solvent environment.

Bimolecular Addition-Elimination Mechanism

This pathway is favored in more nucleophilic solvents. It involves the direct attack of a water molecule on the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield allyl carbonic acid, which subsequently decarboxylates to allyl alcohol and carbon dioxide.

Caption: Bimolecular addition-elimination hydrolysis pathway.

Unimolecular Ionization (SN1-like) Mechanism

In highly ionizing and poorly nucleophilic solvents, the reaction can proceed through a unimolecular pathway. This involves the rate-determining ionization of the carbon-chlorine bond to form an acylium ion intermediate. This highly reactive species is then rapidly attacked by water to give the final products.

Caption: Unimolecular ionization hydrolysis pathway.

Experimental Protocols

The kinetic data presented in this guide are typically obtained through meticulous experimental procedures. Below is a generalized protocol for determining the rate of hydrolysis of this compound.

Caption: Generalized workflow for kinetic analysis.

1. Solvent Preparation:

-

Prepare the desired solvent mixtures (e.g., aqueous ethanol, acetone, or fluoroalcohols) by volume or weight. Ensure high purity of all solvents.

2. Temperature Control:

-

Maintain a constant temperature for the reaction vessel, typically using a thermostatically controlled water bath. Accurate temperature control is critical for kinetic studies.

3. Reaction Initiation:

-

The reaction is initiated by injecting a small, precise amount of this compound into the thermostatted solvent. Vigorous stirring is essential to ensure rapid mixing.

4. Reaction Monitoring:

-

The progress of the hydrolysis is monitored by measuring the increase in the concentration of one of the products, typically hydrochloric acid. Two common methods are:

-

Titrimetric Method: Aliquots of the reaction mixture are withdrawn at specific time intervals, quenched (e.g., by adding to a cold, immiscible solvent), and the liberated HCl is titrated with a standardized solution of a strong base.

-

Conductometric Method: The increase in the conductivity of the solution due to the formation of ionic products (H⁺ and Cl⁻) is continuously monitored using a conductivity meter.

-

5. Data Analysis:

-

The rate constants are calculated from the change in concentration or conductivity over time, typically assuming pseudo-first-order kinetics. The data is then often correlated using the Grunwald-Winstein equation to elucidate the reaction mechanism.

Conclusion

The hydrolysis of this compound is a well-studied reaction that serves as an excellent model for understanding the interplay of solvent effects and reaction mechanisms in organic chemistry. Its dualistic nature, proceeding through both bimolecular and unimolecular pathways, highlights the nuanced control that can be exerted over a reaction by careful selection of the reaction medium. For researchers in drug development and other fields utilizing this compound, a thorough understanding of these kinetic and mechanistic principles is indispensable for predictable and efficient synthesis.

References

- 1. Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters [mdpi.com]

- 3. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cross-Reactivity of Allyl Chloroformate with Thiols and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl chloroformate is a versatile reagent widely employed in organic synthesis, primarily for the introduction of the allyloxycarbonyl (Alloc) protecting group. This guide provides a comprehensive technical overview of the cross-reactivity of this compound with two key nucleophilic functional groups: thiols and alcohols. A thorough understanding of the reaction kinetics, mechanisms, and chemoselectivity is crucial for the strategic design of synthetic routes, particularly in the fields of peptide synthesis, bioconjugation, and drug development. This document summarizes the fundamental principles governing these reactions, presents available quantitative data, details experimental protocols, and provides visualizations of the underlying chemical processes.

Core Principles of Reactivity

The reaction of this compound with both thiols and alcohols proceeds via a nucleophilic acyl substitution mechanism. The carbon atom of the chloroformate group is highly electrophilic due to the electron-withdrawing effects of the chlorine and oxygen atoms. Nucleophiles, such as the lone pair of electrons on the sulfur atom of a thiol or the oxygen atom of an alcohol, attack this electrophilic carbon.

Nucleophilicity: Thiols vs. Alcohols

A fundamental principle governing the cross-reactivity of this compound is the difference in nucleophilicity between thiols and alcohols. Thiols are generally more potent nucleophiles than their corresponding alcohol analogs.[1][2] This enhanced nucleophilicity can be attributed to several factors:

-

Polarizability: Sulfur is a larger and more polarizable atom than oxygen. Its electron cloud is more easily distorted, allowing for more effective orbital overlap with the electrophilic carbon of the chloroformate in the transition state.[3]

-

Acidity: Thiols are more acidic than alcohols, with pKa values typically around 10-11, compared to 16-18 for alcohols.[2] Consequently, under neutral or basic conditions, a greater concentration of the more nucleophilic thiolate anion (RS⁻) is present compared to the corresponding alkoxide (RO⁻).

This inherent difference in nucleophilicity is the primary determinant of the chemoselectivity of this compound in reactions with molecules containing both thiol and hydroxyl functionalities.

Reaction Mechanism

The reaction of this compound with thiols and alcohols can proceed through two primary mechanistic pathways, often concurrently: a bimolecular carbonyl-addition elimination pathway and a unimolecular ionization pathway.[4] The predominant mechanism is influenced by the solvent's nucleophilicity and ionizing power.[4]

-

Bimolecular Addition-Elimination: In most common organic solvents, the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the thiol or alcohol on the carbonyl carbon. The subsequent collapse of this intermediate expels the chloride ion, yielding the corresponding S-allyl thiocarbonate or O-allyl carbonate.

-

Unimolecular Ionization: In highly ionizing and poorly nucleophilic solvents, this compound can undergo unimolecular ionization to form an acylium ion intermediate. This cation is then rapidly captured by the thiol or alcohol nucleophile.

Quantitative Data and Comparative Reactivity

While the greater nucleophilicity of thiols over alcohols is a well-established principle, direct quantitative comparisons of their reaction rates with this compound under identical conditions are not extensively documented in the literature. However, data from solvolysis studies of this compound in various alcohol-water mixtures provide valuable insights into its reactivity with oxygen nucleophiles.

Solvolysis of this compound in Alcoholic Solvents

Kinetic studies on the solvolysis of this compound have been conducted in a range of pure and aqueous alcoholic solvents.[4] The specific rates of solvolysis (k) provide a quantitative measure of the reactivity of this compound with different alcohols under various conditions.

| Solvent | Temperature (°C) | Specific Rate of Solvolysis (k, s⁻¹) | Reference |

| 100% Ethanol | 25.0 | 11.1 x 10⁻⁵ | [4] |

| 80% Ethanol | 25.0 | 14.7 x 10⁻⁵ | [4] |

| 100% Methanol | 25.0 | 28.4 x 10⁻⁵ | [4] |

| 90% Methanol | 25.0 | 38.4 x 10⁻⁵ | [4] |

| 97% TFE | 35.0 | 7.93 x 10⁻⁵ | |

| 97% HFIP | 35.0 | 105 x 10⁻⁵ |

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

These data indicate that the rate of solvolysis is sensitive to both the solvent composition and temperature. Generally, an increase in the water content in alcohol-water mixtures leads to a gradual increase in the solvolysis rate.[4]

Inferred Comparative Reactivity with Thiols

In the absence of direct comparative kinetic data, the relative reactivity of this compound with thiols and alcohols can be inferred from fundamental principles of nucleophilicity. Given that thiols are significantly more nucleophilic than alcohols, it is expected that the reaction of this compound with a thiol will be substantially faster than with its corresponding alcohol under the same conditions. This high reactivity and chemoselectivity form the basis for the selective protection of thiol groups in the presence of hydroxyl groups, a common requirement in the synthesis of complex molecules like peptides containing both cysteine and serine/threonine residues.

Experimental Protocols

The following protocols provide detailed methodologies for the protection of a representative thiol (cysteine derivative) and a representative alcohol (serine derivative) using this compound.

S-Protection of a Thiol (N-Boc-Cysteine Methyl Ester)

This protocol describes the chemoselective protection of the thiol group in an N-protected cysteine derivative.

Reagents and Materials:

-

N-Boc-Cysteine methyl ester (1.0 equiv)

-

This compound (1.1 equiv)

-

Pyridine (B92270) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve N-Boc-Cysteine methyl ester (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 equiv) dropwise to the stirred solution.

-

Slowly add this compound (1.1 equiv) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the S-allyloxycarbonyl-N-Boc-cysteine methyl ester.

O-Protection of an Alcohol (N-Boc-Serine Methyl Ester)

This protocol details the protection of the hydroxyl group in an N-protected serine derivative. Note that under these conditions, the less nucleophilic alcohol may require longer reaction times or slightly elevated temperatures compared to the thiol protection.

Reagents and Materials:

-

N-Boc-Serine methyl ester (1.0 equiv)

-

This compound (1.2 equiv)

-

Pyridine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-Serine methyl ester (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add pyridine (1.5 equiv) to the solution.

-

Add this compound (1.2 equiv) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the O-allyloxycarbonyl-N-Boc-serine methyl ester.

Chemoselectivity and Orthogonal Protection Strategies

The significant difference in reactivity between thiols and alcohols towards this compound allows for the chemoselective protection of thiols in the presence of alcohols. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of reagents), it is possible to achieve high yields of the S-protected product with minimal formation of the O-protected byproduct.

This chemoselectivity is a cornerstone of orthogonal protection strategies in peptide synthesis and the synthesis of other complex molecules. The Alloc group is particularly valuable because its removal is achieved under mild conditions using a palladium(0) catalyst, which are orthogonal to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc group removal.

Conclusion

This compound exhibits significant cross-reactivity with both thiols and alcohols, proceeding primarily through a nucleophilic acyl substitution mechanism. The superior nucleophilicity of thiols compared to alcohols dictates a higher reaction rate, enabling the chemoselective protection of thiol groups in the presence of hydroxyl functionalities. While direct comparative kinetic data is sparse, the principles of chemical reactivity, supported by solvolysis studies, provide a robust framework for understanding and predicting the behavior of this compound. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in the effective utilization of this compound for the synthesis of complex molecules in drug development and other scientific disciplines.

References

Allyl Chloroformate: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl chloroformate (Alloc-Cl) is a highly reactive organic compound that serves as a crucial reagent in modern organic synthesis. Its primary utility lies in its function as a versatile protecting group for amines, alcohols, and other nucleophilic functional groups. The resulting allyloxycarbonyl (Alloc) group offers robust protection under various reaction conditions and can be selectively removed under mild conditions, making it an invaluable tool in multistep syntheses of complex molecules, including peptides and pharmaceuticals. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its reactivity and applications in synthesis.

Physical and Chemical Properties

This compound is a colorless liquid with a pungent odor. It is highly flammable and corrosive. Proper handling and storage are critical to ensure safety and maintain the reagent's quality. Below is a summary of its key physical and chemical properties.

| Property | Value | References |

| Molecular Formula | C₄H₅ClO₂ | [1][2] |

| Molecular Weight | 120.53 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Pungent, irritating | [4] |

| Boiling Point | 109 °C (760 mmHg) | [1][4] |

| ~27 °C (11 mmHg) | [5] | |

| Melting Point | 106 °C (decomposes) | [1] |

| Density | 1.134 g/mL at 20 °C | [1][5] |

| Refractive Index (n20/D) | 1.422 | [5] |

| Flash Point | 31 °C (88 °F) | [3][4] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [6][7] |

| Vapor Density | 4.2 (Air = 1) | [4] |

| Vapor Pressure | 3.67 psi (20 °C) | [5] |

| Stability | Stable under normal temperatures and pressures. May decompose on exposure to moist air or water. | [8] |

Chemical Reactivity and Applications in Synthesis

The high reactivity of this compound stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is harnessed for the protection of various functional groups.

Protection of Amines

This compound reacts readily with primary and secondary amines to form stable allyl carbamates (Alloc-amines). This protection strategy is widely employed in peptide synthesis and the synthesis of complex nitrogen-containing molecules. The Alloc group is stable to both acidic and basic conditions commonly used for the removal of other protecting groups like Boc and Fmoc, respectively, making it an excellent choice for orthogonal protection schemes.[9]

Protection of Alcohols

Similarly, alcohols react with this compound in the presence of a base to yield allyl carbonates. This method provides an effective means of protecting hydroxyl groups during multi-step synthetic sequences.

The general mechanism for the protection of an amine is a nucleophilic acyl substitution, as depicted below:

Caption: General workflow for the protection of an amine with this compound and subsequent deprotection.

Experimental Protocols

The following are representative experimental procedures for the protection of an amine with this compound and the subsequent deprotection of the Alloc group.

Protection of an Amine with this compound

This protocol is adapted from a standard procedure for the Alloc protection of amines.[1][10]

Materials:

-

Amine (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) (6.0 eq)

-

This compound (3.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the amine (0.0842 mmol) in a mixture of THF (3 mL) and water (3 mL) at room temperature, add sodium bicarbonate (44 mg, 0.53 mmol, 6 equiv).

-

To the stirred mixture, add this compound (28 μL, 0.26 mmol, 3 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Extract the mixture with ethyl acetate (2 x 100 mL).

-

Wash the combined organic layers with saturated aqueous NaCl (200 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Alloc-protected amine.

Deprotection of an Alloc-Protected Amine

This protocol describes the palladium-catalyzed removal of the Alloc group.[1][11]

Materials:

-

Alloc-protected amine (1.0 eq)

-

Phenylsilane (B129415) (PhSiH₃) (7.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol %)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

Dissolve the Alloc-protected amine (8.2 mmol) in dichloromethane (82 mL) in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add phenylsilane (7.1 mL, 57 mmol, 7.0 equiv) to the stirred solution.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.95 g, 0.82 mmol, 10 mol %) to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the deprotected amine.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[10][12] It is corrosive and can cause severe burns to the skin and eyes.[12] It is also toxic if inhaled or ingested.[12] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. This compound is a flammable liquid and should be stored away from heat, sparks, and open flames.[12] It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere, preferably refrigerated.[12] In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Do not use water, as it reacts with this compound to produce corrosive hydrogen chloride gas.[1]

Conclusion